2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE
Overview
Description
2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE involves multiple steps. One of the common synthetic routes includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being studied for its potential use in developing new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 2-{[5-(4-BROMOPHENYL)-4-(2-METHYL-2-PROPENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-{[5-(4-BROMOPHENYL)-4-(2-METHYL-2-PROPENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities and applications. The unique combination of functional groups in 2-{[5-(4-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE contributes to its distinct properties and potential uses.
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3N5O2S/c1-23-12(9-2-4-10(16)5-3-9)21-22-13(23)27-8-11(25)24-14(26,6-7-20-24)15(17,18)19/h2-5,7,26H,6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJKRBBQARNOPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC=N2)(C(F)(F)F)O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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